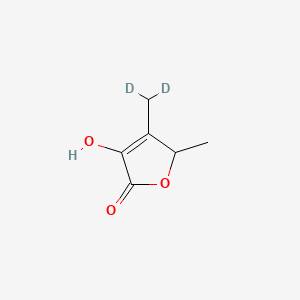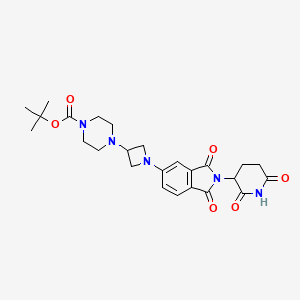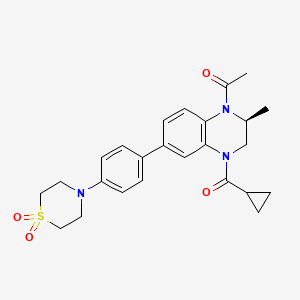
LASSBio-873
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LASSBio-873 is a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative developed by the Federal University of Rio de Janeiro. This compound has shown potential in treating nervous system diseases, particularly for its analgesic and sedative properties . It is currently in the preclinical phase of research and development .
Vorbereitungsmethoden
The synthesis of LASSBio-873 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and quality control.
Analyse Chemischer Reaktionen
LASSBio-873 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives.
Wirkmechanismus
LASSBio-873 exerts its effects primarily through the activation of muscarinic cholinergic receptors. This activation leads to a cascade of intracellular events that modulate pain perception and inflammatory responses. The compound’s ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders . The specific molecular targets include the M2 and M4 subtypes of muscarinic receptors, which play crucial roles in mediating the compound’s analgesic and sedative effects .
Vergleich Mit ähnlichen Verbindungen
LASSBio-873 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
LASSBio-294: Another pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative with distinct cardiovascular effects.
LASSBio-785: A related compound with different pharmacological properties.
The uniqueness of this compound lies in its potent analgesic and anti-inflammatory effects, which are mediated through muscarinic receptor activation. This sets it apart from other compounds that may target different receptors or have varying efficacy profiles .
Eigenschaften
Molekularformel |
C21H13N5O4 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
3-methyl-11-(4-nitrophenyl)-5-phenyl-4,5,7,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8-tetraene-10,12-dione |
InChI |
InChI=1S/C21H13N5O4/c1-12-17-18-16(11-22-19(17)25(23-12)14-5-3-2-4-6-14)20(27)24(21(18)28)13-7-9-15(10-8-13)26(29)30/h2-11H,1H3 |
InChI-Schlüssel |
STCOXCNGCBGUIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=NC=C3C(=C12)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)

![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)





![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)



